リネリキシバット
説明
リネリキシバットは、回腸胆汁酸トランスポーターを最小限に吸収する低分子阻害剤です。 これは、グラクソ・スミスクラインによって、原発性胆汁性胆管炎の患者における胆汁うっ滞性そう痒症の治療のために開発されています 。 胆汁うっ滞性そう痒症は、体内に胆汁酸が蓄積することによって引き起こされる激しいかゆみを特徴とする疾患です .
科学的研究の応用
Linerixibat has significant scientific research applications, particularly in the fields of medicine and pharmacology. It is being investigated for its potential to treat cholestatic pruritus in patients with primary biliary cholangitis . The compound’s ability to reduce bile acid levels in the body makes it a promising candidate for alleviating the symptoms of this condition . Additionally, linerixibat’s mechanism of action as an ileal bile acid transporter inhibitor opens up possibilities for its use in other bile acid-related disorders . Research is ongoing to explore its efficacy and safety in various clinical settings .
作用機序
リネリキシバットは、小腸における胆汁酸の再吸収を担う回腸胆汁酸トランスポーターを阻害することによってその効果を発揮します 。 このトランスポーターを阻害することによって、リネリキシバットは循環中のそう痒性胆汁酸のレベルを低下させます 。 胆汁酸のこの減少は、胆汁うっ滞性そう痒症に関連する激しいかゆみの軽減に役立ちます 。 リネリキシバットの分子標的は回腸胆汁酸トランスポーターであり、その経路には胆汁酸の再吸収の阻害が含まれます .
類似の化合物との比較
リネリキシバットは、回腸胆汁酸トランスポーターの特異的阻害においてユニークです。 類似の化合物には、マラリキシバットやオデビキシバットなど、胆汁酸トランスポーターの阻害剤も含まれます 。 リネリキシバットは、原発性胆汁性胆管炎の患者におけるそう痒の強度の改善において有意な有効性を示しました 。 その最小限の吸収と標的化された作用は、有意な全身的な副作用を引き起こすことなく、胆汁うっ滞性そう痒症の治療に適した候補となっています 。 リネリキシバットのユニークさは、回腸胆汁酸トランスポーターの特異的阻害とその原発性胆汁性胆管炎の患者への緩和の可能性にあります .
生化学分析
Biochemical Properties
Linerixibat interacts with the ileal bile acid transporter (IBAT), a protein that plays a crucial role in the reabsorption of bile acids in the small intestine . By inhibiting IBAT, linerixibat reduces the reuptake of bile acids, leading to a decrease in pruritic bile acids in circulation .
Cellular Effects
Linerixibat has been shown to significantly improve itch, a symptom of cholestatic pruritus, in some treatment groups compared to placebo . This suggests that linerixibat could influence cell function by altering the signaling pathways associated with the sensation of itch.
Molecular Mechanism
The molecular mechanism of linerixibat involves the inhibition of the ileal bile acid transporter (IBAT). By blocking the reuptake of bile acids in the small intestine, linerixibat reduces the levels of pruritic bile acids in circulation .
Temporal Effects in Laboratory Settings
In the GLIMMER study, patients received 12 weeks of double-blind treatment with linerixibat . The study reported that linerixibat significantly improved itch in some treatment groups compared to placebo . This suggests that linerixibat has a stable effect over time.
Metabolic Pathways
Linerixibat is minimally metabolized in humans. After intravenous administration, approximately 80% of linerixibat is eliminated via biliary/fecal excretion, mostly as unchanged parent drug .
Transport and Distribution
Linerixibat is designed for minimal intestinal absorption . After oral administration, linerixibat is almost entirely excreted in feces as unchanged and unabsorbed linerixibat .
準備方法
リネリキシバットは、さまざまな経路で合成することができます。 一方法は、アセトニトリルと水の混合溶媒中でリネリキシバットを結晶化するプロセスを含みます 。 この化合物は、形態I、形態II、形態III、形態IV、および形態Vなど、複数の結晶形態で存在します 。 これらの形態の調製には、特定の結晶化条件と溶媒が含まれます 。 リネリキシバットの工業生産方法は広く文書化されていませんが、化合物の純度と有効性を確保するために、大規模な結晶化と精製プロセスが含まれる可能性があります。
化学反応の分析
リネリキシバットは、酸化、還元、または置換などの従来の化学反応ではなく、主に阻害反応を受けます。 回腸胆汁酸トランスポーターの阻害剤として、リネリキシバットは小腸における胆汁酸の再吸収を阻害します 。 この阻害は、循環する胆汁酸の減少につながり、原発性胆汁性胆管炎の患者におけるそう痒症の軽減に役立ちます 。 これらの反応で使用される一般的な試薬や条件は、化合物の化学反応性ではなく、阻害作用に重点が置かれているため、広く文書化されていません。
科学研究の応用
リネリキシバットは、特に医学と薬学の分野において、重要な科学研究の応用を持っています。 これは、原発性胆汁性胆管炎の患者における胆汁うっ滞性そう痒症を治療する可能性について調査されています 。 この化合物は、体内の胆汁酸レベルを低下させる能力があるため、この状態の症状を軽減する有望な候補となっています 。 さらに、リネリキシバットの回腸胆汁酸トランスポーター阻害剤としての作用機序は、他の胆汁酸関連疾患におけるその使用の可能性を開きます 。 さまざまな臨床設定におけるその有効性と安全性を調べるための研究が進められています .
類似化合物との比較
Linerixibat is unique in its specific inhibition of the ileal bile acid transporter. Similar compounds include maralixibat and odevixibat, which are also inhibitors of bile acid transporters . linerixibat has shown significant efficacy in improving itch intensity in patients with primary biliary cholangitis . Its minimal absorption and targeted action make it a promising candidate for treating cholestatic pruritus without causing significant systemic side effects . The uniqueness of linerixibat lies in its specific inhibition of the ileal bile acid transporter and its potential to provide relief for patients with primary biliary cholangitis .
特性
IUPAC Name |
3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVOBIGEBDYTP-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345982-69-5 | |
Record name | Linerixibat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2330672 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LINERIXIBAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action for Linerixibat and how does it impact serum bile acid levels?
A1: Linerixibat is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This transporter is responsible for the reabsorption of bile acids from the ileum back into the circulation. By inhibiting ASBT, Linerixibat prevents this reabsorption, leading to increased bile acid excretion in the feces and a subsequent reduction in serum bile acid levels. [, ]
Q2: How does the reduction in serum bile acids by Linerixibat relate to its potential for treating cholestatic pruritus in primary biliary cholangitis (PBC)?
A2: Elevated serum bile acid levels are believed to be a key factor contributing to the intense itching (pruritus) experienced by patients with PBC. [, ] By reducing serum bile acid concentrations, Linerixibat aims to alleviate this debilitating symptom. Studies have shown a correlation between the degree of serum bile acid reduction achieved with Linerixibat and the improvement in pruritus scores in PBC patients. [, , ]
Q3: What is known about the absorption, metabolism, and excretion of Linerixibat in humans?
A3: Linerixibat exhibits very low oral bioavailability (approximately 0.05%). [] This is primarily attributed to its minimal absorption from the gastrointestinal tract (fraction absorbed: 0.167%) and extensive first-pass metabolism in the gut. [] Interestingly, despite in vitro studies predicting rapid hepatic metabolism via cytochrome P450 3A4, Linerixibat is minimally metabolized in vivo. [] Instead, the majority of the drug is excreted unchanged in the feces (biliary/fecal excretion: >80%) with a smaller portion eliminated renally (approximately 20%). []
Q4: How does the pharmacokinetic profile of Linerixibat contribute to its targeted action in the ileum?
A4: The minimal systemic absorption and extensive biliary/fecal excretion of Linerixibat result in a high concentration of the drug being delivered to its site of action, the ileum, while minimizing systemic exposure. [] This localized action contributes to its targeted effect on bile acid reabsorption and reduces the potential for off-target effects.
Q5: Were there any unexpected findings regarding the metabolism of Linerixibat?
A5: Yes, although in vitro studies predicted rapid hepatic clearance via cytochrome P450 3A4, in vivo studies demonstrated that Linerixibat is minimally metabolized in humans. [] This highlights the importance of in vivo studies to accurately characterize drug disposition and challenges relying solely on in vitro predictions.
Q6: What is the relationship between Linerixibat dose and its effect on serum bile acid levels?
A6: Studies have shown that Linerixibat reduces serum bile acid levels in a dose-dependent manner. [, ] This means that higher doses of Linerixibat lead to a greater reduction in serum bile acid concentrations. A population kinetic-pharmacodynamic model, developed using data from clinical trials, confirmed this relationship and provided further insights for dose optimization. [, ]
Q7: How was the optimal dose of Linerixibat for Phase 3 clinical trials determined?
A7: Researchers developed a kinetic-pharmacodynamic (k-PD) model using data from the Phase 2b GLIMMER trial, which investigated various Linerixibat doses and dosing regimens. [] This model considered both the drug's effect on itch reduction (efficacy) and the occurrence of diarrhea (a common side effect related to excess bile acids in the colon). [] The analysis aimed to identify the dose that maximized itch reduction while minimizing gastrointestinal side effects, ultimately leading to the selection of 40 mg twice daily for the Phase 3 GLISTEN trial. []
Q8: Have there been any studies investigating the long-term safety and tolerability of Linerixibat?
A8: Yes, long-term safety and tolerability studies for Linerixibat are ongoing. [] These studies will provide valuable data on the potential for long-term adverse effects and contribute to a comprehensive understanding of the drug's safety profile.
Q9: Are there any known challenges in analyzing and characterizing Linerixibat?
A9: One challenge lies in separating and quantifying the stereoisomers of Linerixibat. Researchers have explored the use of chemical derivatization combined with supercritical fluid chromatography and chiral stationary phases to improve the resolution and analysis of these stereoisomers. [] This approach allows for more accurate characterization and quantification of Linerixibat in various matrices.
Q10: What is the significance of understanding the structure-activity relationship (SAR) of Linerixibat?
A10: Elucidating the SAR of Linerixibat is crucial for optimizing its pharmacological properties. By understanding how specific structural modifications influence the drug's potency, selectivity, and pharmacokinetic profile, researchers can design and synthesize novel analogs with enhanced therapeutic benefits and a more favorable safety profile. One study highlighted the importance of a sulfur atom in controlling a key step during the synthesis of Linerixibat, demonstrating the impact of specific structural features on its production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。